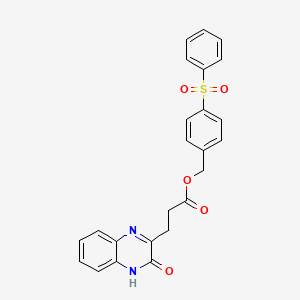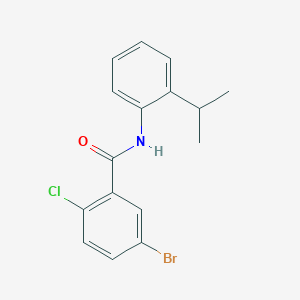![molecular formula C15H12BrClN2O2 B4113312 N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4113312.png)
N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide, commonly known as BAC, is a synthetic compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
BAC has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and analgesic properties. It has been used in the treatment of various diseases such as arthritis, cancer, and neuropathic pain. In pharmacology, BAC has been used as a tool to study the role of different ion channels in the body. It has been shown to inhibit the activity of TRPV1 channels, which are involved in the sensation of pain and heat. In biochemistry, BAC has been used to study the role of different proteins in the body. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation.
Mécanisme D'action
The mechanism of action of BAC is not fully understood. It is believed to exert its effects by inhibiting the activity of different ion channels and proteins in the body. BAC has been shown to inhibit the activity of TRPV1 channels by binding to a specific site on the channel. This results in a decrease in the influx of calcium ions into the cell, which leads to a decrease in the sensation of pain and heat. BAC has also been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in a decrease in the phosphorylation of different proteins in the body, which leads to a decrease in cell growth and differentiation.
Biochemical and Physiological Effects:
BAC has been shown to possess anti-inflammatory and analgesic properties. It has been used in the treatment of various diseases such as arthritis, cancer, and neuropathic pain. BAC has also been shown to inhibit the activity of different ion channels and proteins in the body. This results in a decrease in the sensation of pain and heat and a decrease in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
BAC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in various fields. BAC has also been shown to possess anti-inflammatory and analgesic properties, which makes it a useful tool for studying the role of different ion channels and proteins in the body. However, BAC also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. It may also have off-target effects on different ion channels and proteins in the body, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of BAC. One direction is to further elucidate the mechanism of action of BAC. This will help to better understand the role of different ion channels and proteins in the body. Another direction is to study the potential applications of BAC in the treatment of different diseases. This will help to identify new therapeutic targets for the treatment of various diseases. Additionally, future studies can focus on the development of new analogs of BAC that may possess improved properties for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide, commonly known as BAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. It possesses anti-inflammatory and analgesic properties and has been used in the treatment of various diseases such as arthritis, cancer, and neuropathic pain. BAC has also been shown to inhibit the activity of different ion channels and proteins in the body, which makes it a useful tool for studying the role of these proteins in the body. Future studies can focus on further elucidating the mechanism of action of BAC and identifying new therapeutic targets for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)11-8-10(16)6-7-12(11)17/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYMNRHFEOOOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)

![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
![1-[2-(4-bromophenoxy)propanoyl]pyrrolidine](/img/structure/B4113286.png)
![4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4113289.png)
![ethyl 4-[(2,4,5-trichlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4113294.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)](/img/structure/B4113297.png)



![methyl 2-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113342.png)